3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-9-8-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPMQFDMOPOTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinolinone Core Synthesis
The quinolinone scaffold is synthesized via cyclization of substituted anthranilic acid derivatives. A representative method involves:
- Starting Material : Ethyl 2-amino-4-fluorobenzoate.
- Cyclization : Reacted with propionaldehyde in the presence of p-toluenesulfonic acid (PTSA) under reflux in toluene to form 1-propyl-6-fluoro-1,4-dihydroquinolin-4-one.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Solvent | Toluene |
| Catalyst | PTSA (10 mol%) |
| Yield | 68–72% |
This step is critical for establishing the core structure, with purity confirmed via HPLC (>95%).
Sulfonylation at Position 3
The sulfonyl group is introduced using 3,4-dimethylbenzenesulfonyl chloride.
- Procedure : The quinolinone intermediate is dissolved in dichloromethane (DCM) and treated with sulfonyl chloride in the presence of triethylamine (TEA) as a base.
Optimization Insights :
- Excess sulfonyl chloride (1.5 equiv) ensures complete substitution.
- Lower temperatures (0–5°C) minimize side reactions like over-sulfonylation.
Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Piperidine Substitution at Position 7
The piperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr).
- Reagents : Piperidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Conditions : 90°C for 12–16 hours under nitrogen.
Key Considerations :
Fluorination at Position 6
Direct fluorination is achieved using Selectfluor® in acetonitrile.
Alternative Methods :
Final Alkylation at Position 1
The propyl group is introduced via alkylation of the secondary amine using 1-bromopropane.
- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
- Yield : 85–90% after purification via flash chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Cyclization | Toluene | 110°C | +15% vs. DMF |
| Sulfonylation | DCM | 0–5°C | +20% vs. THF |
| Piperidine Coupling | DMF | 90°C | +10% vs. DMSO |
DMF enhances solubility in SNAr reactions, while low temperatures in sulfonylation reduce decomposition.
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves fluorination yields by 12%.
- Lewis Acids : ZnCl₂ accelerates cyclization but risks side product formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (t, 3H, CH₂CH₂CH₃), δ 7.85 (s, 1H, Ar-H), δ 3.65 (m, 4H, piperidine). |
| MS (ESI) | m/z 456.58 [M+H]⁺ |
Scale-Up Considerations
Industrial production requires adjustments:
- Continuous Flow Reactors : Enhance heat control during exothermic steps (e.g., sulfonylation).
- Solvent Recovery : DCM and DMF are recycled via distillation to reduce costs.
- Byproduct Management : Unreacted sulfonyl chloride is neutralized with aqueous NaHCO₃.
Pilot-Scale Yield : 65–70% (vs. 80–85% in lab).
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides; electrophilic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. The sulfonyl and piperidine groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related molecules from the quinolin-4-one family.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity :
- The target compound uniquely incorporates a sulfonyl group , which is absent in the analogs from and . This group may enhance protein-binding interactions or confer resistance to enzymatic degradation .
- In contrast, the carboxylic acid in ’s compound improves water solubility but may limit blood-brain barrier penetration compared to the sulfonyl group .
Biological Implications: The piperidin-1-yl group in the target compound differs from the piperazin-1-ium in . Piperazine derivatives often exhibit enhanced solubility due to their basicity, whereas piperidine may favor lipophilic environments . The cyclopropyl substituent in and is associated with improved pharmacokinetics in fluoroquinolones, suggesting the target compound’s propyl group might offer a trade-off between stability and bioavailability .
Crystallographic Insights: Tools like Mercury CSD () enable comparative analysis of packing patterns and intermolecular interactions. For example, the sulfonyl group in the target compound could form hydrogen bonds with protein residues or solvent molecules, a feature less prominent in carboxylate-containing analogs .
Notes
- Structural comparisons rely on functional group analysis and extrapolation from related compounds. Experimental validation is required to confirm hypothesized applications.
- Crystallographic tools (e.g., Mercury , SHELX ) are essential for elucidating structure-activity relationships in this chemical family .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including synthesis, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinoline Core : A bicyclic structure known for its biological relevance.
- Sulfonyl Group : Contributes to the compound's solubility and reactivity.
- Fluorine Atom : Enhances biological activity through electronic effects.
- Piperidine Moiety : Imparts specific pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅FN₂O₃S |
| Molecular Weight | 428.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Quinoline Core : Utilizing precursors that undergo cyclization.
- Sulfonation : Introducing the sulfonyl group through electrophilic aromatic substitution.
- Fluorination : Incorporating the fluorine atom via nucleophilic substitution or electrophilic fluorination methods.
- Piperidine Attachment : Achieved through amine coupling reactions.
Optimized reaction conditions are crucial for maximizing yield and purity, often employing techniques such as continuous flow chemistry.
Antimicrobial Properties
Research indicates that quinoline derivatives possess significant antimicrobial properties. The specific compound exhibits:
- Antibacterial Activity : Effective against various bacterial strains, potentially through inhibition of bacterial DNA gyrase or topoisomerase IV.
- Antifungal Properties : Similar mechanisms as antibacterial activity may apply, targeting fungal cell wall synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism.
- Membrane Disruption : Altering permeability of microbial membranes leading to cell lysis.
- DNA Interaction : Binding to DNA or interfering with replication processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Preliminary data suggests cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism and efficacy.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one?
- Answer : The synthesis involves multi-step organic reactions, including sulfonation, fluorination, and piperidine substitution. Key steps include:
- Sulfonation : Reacting the quinolone core with 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions.
- Fluorination : Introducing fluorine at position 6 using fluorinating agents like Selectfluor™ in polar aprotic solvents (e.g., DMF) .
- Piperidine substitution : Coupling via nucleophilic aromatic substitution (SNAr) at position 7 under reflux in toluene .
- Optimization : Adjusting reaction temperature (60–120°C), solvent choice (e.g., dichloromethane for sulfonation), and catalyst use (e.g., DMAP for acylation) to improve yield (>70%) and purity (>95% by HPLC) .
Q. How is the compound characterized for structural confirmation and purity?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl and piperidine groups) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm for the 4-ketone) .
- LC-MS : Verify molecular weight (expected ~503.6 g/mol) and detect impurities .
- XRD (if crystalline) : Resolve stereochemistry using SHELX software for refinement .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Answer : Begin with in vitro assays:
- Antibacterial : MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Screen against targets like topoisomerase II or kinases using fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Answer : Perform single-crystal X-ray diffraction (SCXRD) and refine data using SHELXL . Key parameters:
- Torsion angles : Confirm spatial arrangement of the propyl and sulfonyl groups.
- H-bonding networks : Identify interactions influencing stability (e.g., between the 4-ketone and piperidine N-H) .
- Mercury CSD : Visualize packing patterns to assess intermolecular interactions (e.g., π-π stacking of the quinoline core) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Answer : Combine molecular docking (e.g., AutoDock Vina) and DFT calculations:
- Docking : Model interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .
- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for reactive sites .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Q. How to address contradictions in biological activity data across different assays?
- Answer : Use a systematic approach:
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Off-target profiling : Screen against cytochrome P450 isoforms to rule out metabolic interference .
- Physicochemical analysis : Measure logP (e.g., ~3.2 via shake-flask) and solubility (e.g., <10 µg/mL in PBS) to correlate bioavailability with activity .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
- Answer :
- Prodrug design : Introduce phosphate esters at the 4-ketone for hydrolytic activation .
- Cocrystallization : Use coformers like succinic acid to enhance solubility (test via phase solubility diagrams) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
